2-([1,1'-biphenyl]-4-yloxy)-1-(3-methoxyphenyl)ethanone
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Overview
Description
2-([1,1'-biphenyl]-4-yloxy)-1-(3-methoxyphenyl)ethanone is an organic compound that features a biphenyl group and a methoxyphenyl group connected through an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-1-(3-methoxyphenyl)ethanone typically involves the reaction of biphenyl-4-ol with 3-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1'-biphenyl]-4-yloxy)-1-(3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The biphenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Biphenyl-4-carboxylic acid and 3-methoxybenzoic acid.
Reduction: 2-(Biphenyl-4-yloxy)-1-(3-methoxyphenyl)ethanol.
Substitution: Various substituted biphenyl and methoxyphenyl derivatives.
Scientific Research Applications
2-([1,1'-biphenyl]-4-yloxy)-1-(3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-1-(3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The biphenyl and methoxyphenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(Biphenyl-4-yloxy)-1-phenylethanone: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(Biphenyl-4-yloxy)-1-(4-methoxyphenyl)ethanone: Similar structure but with the methoxy group in a different position, potentially altering its properties.
Uniqueness
2-([1,1'-biphenyl]-4-yloxy)-1-(3-methoxyphenyl)ethanone is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H18O3 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C21H18O3/c1-23-20-9-5-8-18(14-20)21(22)15-24-19-12-10-17(11-13-19)16-6-3-2-4-7-16/h2-14H,15H2,1H3 |
InChI Key |
AMHIBQTXMCPGAW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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